5-(4-Hydroxy-3-iodo-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring, an imine group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the thiazole ring and the phenyl group makes it a candidate for binding to active sites of enzymes, potentially inhibiting their activity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They have shown promise in preliminary studies as anti-inflammatory and anticancer agents due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features allow for the design of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thus affecting various biochemical pathways. The presence of the iodine atom and the thiazole ring enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-iodo-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
What sets 5-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13IN2O3S |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13IN2O3S/c1-23-13-8-10(7-12(18)15(13)21)9-14-16(22)20-17(24-14)19-11-5-3-2-4-6-11/h2-9,21H,1H3,(H,19,20,22)/b14-9+ |
InChI Key |
MJZLVZIYTHJQQS-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)I)O |
Origin of Product |
United States |
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